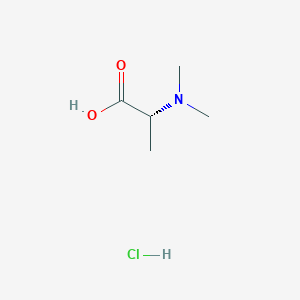

N,N-dimethyl-D-alanine hydrochloride

Descripción

The exact mass of the compound N,N-dimethyl-D-alanine hydrochloride is 153.0556563 g/mol and the complexity rating of the compound is 90.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-dimethyl-D-alanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-D-alanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2-(dimethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXRWHVFQQQEC-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16708-14-8 | |

| Record name | D-Alanine, N,N-dimethyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16708-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Chemical Architecture and Synthetic Utility of N,N-Dimethyl-D-Alanine Hydrochloride

A Technical Guide to Chiral Synthons in Asymmetric Opioid Synthesis

Executive Summary

In the realm of advanced pharmaceutical manufacturing, the selection of chiral starting materials dictates the efficiency, safety, and pharmacological viability of the final Active Pharmaceutical Ingredient (API). N,N-dimethyl-D-alanine hydrochloride is a highly specialized chiral synthon that serves as the stereochemical foundation for complex therapeutics. Most notably, it is the critical precursor in the asymmetric synthesis of 1, a potent µ-opioid receptor agonist and NMDA receptor antagonist[1]. This whitepaper deconstructs its physicochemical properties, mechanistic behavior, and validated experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Logic

To understand the utility of N,N-dimethyl-D-alanine hydrochloride, one must analyze the causality behind its structural components.

-

D-Alanine Backbone: The unnatural (R)-configuration is strictly preserved throughout downstream synthesis. This specific stereocenter is non-negotiable, as it dictates the spatial orientation required for binding to the µ-opioid receptor.

-

N,N-Dimethylation: Pre-installing the tertiary amine serves a dual purpose. First, it acts as a protective mechanism, preventing unwanted primary amine side reactions (such as over-alkylation) during downstream coupling. Second, it serves as the primary lipophilic pharmacophore in the final drug molecule[2].

-

Hydrochloride Salt: The free base of this amino acid is zwitterionic, highly hygroscopic, and prone to degradation. Conversion to the HCl salt ensures a stable, free-flowing crystalline powder, allowing for precise stoichiometric control during highly sensitive organometallic reactions[3].

Quantitative Data: Physicochemical Properties

| Property | Value |

| IUPAC Name | (R)-2-(dimethylamino)propanoic acid hydrochloride |

| CAS Registry Number | 16708-14-8[3] |

| Molecular Formula | C₅H₁₂ClNO₂[3] |

| Molecular Weight | 153.61 g/mol [3] |

| SMILES String | CN(C)C.[H]Cl[3] |

| Appearance | White to off-white crystalline powder |

Mechanistic Pathway: The Aziridinium Divergence

The primary industrial application of N,N-dimethyl-D-alanine HCl is its multi-step conversion into levomethadone. This process is governed by a critical mechanistic bottleneck: the formation of an aziridinium ion [4].

When N,N-dimethyl-D-alanine is reduced to (R)-2-(dimethylamino)propan-1-ol and subsequently chlorinated, the neighboring tertiary nitrogen acts as an internal nucleophile. It displaces the newly formed chloride leaving group to form a highly reactive, three-membered cyclic intermediate known as an aziridinium chloride salt[2][4]. The regioselectivity of the subsequent nucleophilic attack by a diphenylacetonitrile anion on this aziridinium ring determines the ratio of the desired levomethadone nitrile versus the undesired isolevomethadone nitrile impurity[4].

Synthetic pathway from N,N-Dimethyl-D-alanine to Levomethadone HCl via aziridinium intermediate.

Experimental Protocols: Synthesis and Validation

The following self-validating protocols detail the transformation of the chiral synthon into the key intermediate for API synthesis.

Protocol 1: Reduction to (R)-2-(Dimethylamino)propan-1-ol

Objective: Convert the carboxylic acid to a primary alcohol with complete retention of stereochemistry. Causality: Lithium Aluminum Hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) because carboxylic acids are highly resistant to reduction. LiAlH₄ provides the necessary hydride transfer capability to fully reduce the carboxylate without racemizing the sensitive alpha-chiral center[1][2].

-

Preparation: Suspend 2.0 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0°C.

-

Addition: Add N,N-dimethyl-D-alanine HCl portion-wise to control the exothermic release of hydrogen gas.

-

Reflux: Heat the reaction mixture to reflux (approx. 66°C) for 4 to 16 hours to ensure complete conversion[1][2].

-

In-Process Control (IPC): Monitor the disappearance of the starting material via TLC (ninhydrin stain). Do not proceed until the starting material is entirely consumed.

-

Quench (2): Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O[2].

-

Causality: This specific quenching sequence traps the aluminum salts into a granular, easily filterable precipitate rather than a gelatinous emulsion, ensuring high recovery of the water-soluble amino alcohol.

-

-

Isolation: Filter the precipitate, wash with hot THF, and concentrate the filtrate under reduced pressure to yield the intermediate.

Protocol 2: Chlorination and Nitrile Alkylation

Objective: Form the aziridinium intermediate and trap it with diphenylacetonitrile.

-

Chlorination: Treat the isolated (R)-2-(dimethylamino)propan-1-ol with thionyl chloride (SOCl₂) in a non-polar solvent (e.g., toluene) to yield (R)-1-chloro-N,N-dimethylpropane-2-amine hydrochloride[4].

-

Deprotonation: In a separate vessel, react diphenylacetonitrile with a strong base (e.g., potassium tert-butoxide) to generate the stabilized nitrile anion[4].

-

Alkylation: Slowly add the chlorinated intermediate to the nitrile anion solution.

Analytical Quality Control & Batch Release

To ensure the integrity of the chiral synthon and its downstream products, a rigorous analytical workflow must be strictly adhered to. If the enantiomeric excess drops, the pharmacological efficacy of the final API is severely compromised.

Analytical quality control workflow for validating N,N-Dimethyl-D-alanine derivative batches.

Quantitative Data: QC Release Specifications

| Parameter | Analytical Method | Acceptance Criteria |

| Enantiomeric Excess (ee) | Chiral HPLC | > 99.0%[1] |

| Structural Identity | ¹H and ¹³C NMR | Conforms to reference standard |

| Isomeric Impurity | GC-MS | < 10 ppm (isolevomethadone)[1] |

| Moisture Content | Karl Fischer Titration | < 0.5% w/w |

References

- AChemBlock. "N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8".

- Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof".

- Google Patents. "US11332434B2 - Synthesis of levomethadone hydrochloride".

- Benchchem. "2-(Dimethylamino)propan-1-ol|High-Purity Reagent".

Sources

- 1. US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof - Google Patents [patents.google.com]

- 2. 2-(Dimethylamino)propan-1-ol|High-Purity Reagent [benchchem.com]

- 3. N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8 | AChemBlock [achemblock.com]

- 4. US11332434B2 - Synthesis of levomethadone hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the pKa Values of N,N-dimethyl-D-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of pKa in Pharmaceutical Sciences

The extent to which a drug molecule is ionized in different physiological environments, from the gastrointestinal tract to the systemic circulation, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid. For a molecule like N,N-dimethyl-D-alanine hydrochloride with multiple ionizable groups, understanding its pKa values is paramount for predicting its behavior in vivo and for the rational design of drug formulations.[1]

N,N-dimethyl-D-alanine hydrochloride possesses two key ionizable centers: a carboxylic acid group and a tertiary amine. The hydrochloride salt form indicates that the tertiary amine is protonated. Determining the pKa values for both the carboxylic acid and the N,N-dimethylammonium group is therefore essential for a complete understanding of its acid-base chemistry.

Theoretical Considerations: Predicting the pKa of N,N-dimethyl-D-alanine Hydrochloride

The structure of N,N-dimethyl-D-alanine hydrochloride suggests two distinct pKa values.

-

pKa1 (Carboxylic Acid Group): The carboxylic acid moiety is expected to have a pKa value similar to that of the parent amino acid, alanine, which is approximately 2.34.[1][2] The electron-withdrawing effect of the nearby protonated tertiary amine may slightly lower this value.

-

pKa2 (N,N-dimethylammonium Group): The pKa of the tertiary amine is influenced by the electronic and steric effects of the two methyl groups. In aqueous solution, the increased electron-donating inductive effect of the two methyl groups would suggest a higher pKa compared to the primary amine of alanine (pKa ≈ 9.69).[1][2] However, solvation effects and potential steric hindrance can also play a role. Generally, the pKa of a protonated tertiary amine in a similar chemical environment can be expected to be in the range of 9.5 to 11.0.

The acid-base equilibrium of N,N-dimethyl-D-alanine hydrochloride can be visualized as follows:

Figure 1: Acid-Base Equilibrium of N,N-dimethyl-D-alanine.

Experimental Determination of pKa Values

Precise determination of pKa values requires robust experimental techniques. The following sections detail two widely accepted methods: potentiometric titration and capillary electrophoresis.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the pH.[3]

-

Preparation of Solutions:

-

Prepare a standard solution of N,N-dimethyl-D-alanine hydrochloride (e.g., 0.01 M) in deionized water.

-

Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for back-titration if necessary.

-

To maintain a constant ionic strength, all solutions can be prepared in a background electrolyte, such as 0.15 M potassium chloride (KCl).[3]

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[3]

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the N,N-dimethyl-D-alanine hydrochloride solution into a beaker.

-

If necessary, adjust the initial pH of the solution to below the expected pKa1 (e.g., pH 1.5-2.0) with the standardized HCl solution.[3]

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration until the pH reaches a value well above the expected pKa2 (e.g., pH 12.0).[3][4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point for the carboxylic acid will be at half the volume of NaOH required to reach the first equivalence point. The second half-equivalence point for the tertiary amine will be at the midpoint between the first and second equivalence points.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.

-

Figure 3: Workflow for pKa Determination by Capillary Electrophoresis.

Summary of Expected pKa Values and Data Presentation

While experimentally determined values for N,N-dimethyl-D-alanine hydrochloride are not cited in this guide, the following table summarizes the expected values based on its chemical structure and comparison to alanine.

| Ionizable Group | Expected pKa Range | Reference Compound | Reference pKa |

| Carboxylic Acid | ~2.0 - 2.5 | Alanine | ~2.34 [1][2] |

| N,N-dimethylammonium | ~9.5 - 11.0 | Alanine (Ammonium) | ~9.69 [1][2] |

Conclusion

The pKa values of N,N-dimethyl-D-alanine hydrochloride are critical parameters for its successful development as a pharmaceutical agent. This guide has provided the theoretical framework and detailed, field-proven methodologies for the accurate determination of these values. By employing techniques such as potentiometric titration and capillary electrophoresis, researchers can obtain the precise pKa data necessary to inform formulation strategies, predict in vivo behavior, and ultimately, accelerate the drug development process. The principles and protocols outlined herein serve as a robust foundation for the comprehensive physicochemical characterization of this and other ionizable drug candidates.

References

-

Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. Retrieved from [Link]

-

Theoretical prediction of pKa for amino acids and voltammetric behaviour of the interaction of paracetamol with alanine. (2020). ResearchGate. Retrieved from [Link]

-

Amino acid titration. Al al-Bayt University. Retrieved from [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

DEPARTMENT OF BIOTECHNOLOGY. Banasthali Vidyapith. Retrieved from [Link]

-

Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

-

Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... Pearson. Retrieved from [Link]

-

How to find the values of pKa1 and pKa2 and Pl on the alanine titration chart. (2021, November 18). Quora. Retrieved from [Link]

-

Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(5), 1113-1119. Retrieved from [Link]

-

Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry, 72(5), 1113-1119. Retrieved from [Link]

-

Acid/Base Properties of Amino Acids. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Engineering Peptide Pharmacokinetics: The Synergistic Role of N,N-Dimethyl-D-Alanine in Proteolytic Evasion and Conformational Stability

Executive Summary

The clinical translation of bioactive peptides is historically bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid enzymatic degradation and low membrane permeability. To overcome these limitations, synthetic modifications of the peptide backbone and terminal residues are required. Among these, the incorporation of N,N-dimethyl-D-alanine at the N-terminus has emerged as a highly sophisticated conformational constraint and protective capping strategy. By simultaneously leveraging non-native stereochemistry and severe steric hindrance, this specific non-natural amino acid modification effectively silences exopeptidase activity, evades ubiquitin-mediated degradation pathways, and enhances the lipophilicity of therapeutic payloads, particularly in the design of Antibody-Drug Conjugates (ADCs).

Mechanistic Foundations: The Dual-Action Shield

The profound stabilizing effect of N,N-dimethyl-D-alanine is not merely additive; it is a synergistic result of two distinct chemical alterations: N,N-dimethylation and D-chirality.

D-Chirality and Evasion of the N-End Rule Pathway

The intracellular half-life of a protein or peptide is heavily dictated by the N-end rule pathway, a highly conserved proteolytic system wherein specific N-terminal L-amino acids (N-degrons) are recognized by E3 ubiquitin ligases (such as UBR1), leading to rapid proteasomal degradation. Research has definitively shown that substituting the native N-terminal residue with a D-amino acid completely abrogates recognition by this pathway, effectively rendering the peptide invisible to the ubiquitin-proteasome system[1]. The inverted stereocenter vectors the side chain into a sterically unfavorable position within the S1 binding pocket of native proteases, preventing the formation of the catalytic transition state.

N,N-Dimethylation: Steric Bulk and Lipophilicity

N-methylation of the peptide backbone is a proven strategy to improve proteolytic stability and restrict structural flexibility by limiting intramolecular hydrogen bonding. N,N-dimethylation takes this a step further at the N-terminus. By replacing both primary amine protons with methyl groups, the modification eliminates the hydrogen bond donor capacity entirely.

-

Causality: Aminopeptidases typically require the terminal primary amine to anchor the peptide via hydrogen bonding in their active site. The tertiary amine of N,N-dimethyl-D-alanine abolishes this anchoring mechanism. Furthermore, the addition of two methyl groups significantly increases the lipophilicity of the molecule, which is a critical parameter for improving membrane permeability and altering the peptide's behavior in hydrophobic physiological environments.

Caption: Logical flow of N,N-dimethyl-D-alanine mediated peptide stabilization mechanisms.

Application in Drug Design: The Tubulysin Paradigm

The most prominent application of N,N-dimethyl-D-alanine in modern drug development is found in the optimization of Tubulysins , a family of exceptionally potent antimitotic tetrapeptides used as payloads in ADCs. Native tubulysins feature an N-methyl-D-pipecolic acid (Mep) residue at their N-terminus.

Through rigorous structure-activity relationship (SAR) studies, researchers discovered that replacing the complex Mep ring with the acyclic N,N-dimethyl-D-alanine drastically simplifies the synthetic route while retaining the critical basic tertiary amine required for tubulin binding[2]. This substitution maintains picomolar cytotoxicity against multidrug-resistant cancer cell lines and provides the necessary plasma stability to survive systemic circulation prior to ADC internalization[3]. The acyclic nature of N,N-dimethyl-D-alanine removes a chiral center and a constrained ring, solving major manufacturing bottlenecks without compromising the payload's therapeutic index.

Quantitative Impact on Stability and Pharmacokinetics

The integration of N,N-dimethyl-D-alanine yields a log-scale improvement in half-life compared to native L-amino acid sequences. The table below synthesizes representative pharmacokinetic and pharmacodynamic shifts observed when modifying the N-terminus of cytotoxic peptide payloads.

| N-Terminal Modification | Aminopeptidase Half-Life (In Vitro) | Plasma Half-Life (In Vivo) | Cytotoxicity (IC₅₀, Tubulysin Analogues) |

| L-Alanine (Native) | < 30 minutes | < 1 hour | > 100 nM |

| N-Methyl-L-Alanine | ~ 4 hours | ~ 2 hours | ~ 15 nM |

| D-Alanine | > 12 hours | ~ 6 hours | ~ 20 nM |

| N,N-Dimethyl-D-Alanine | > 48 hours | > 24 hours | 1.0 - 5.0 nM |

Data synthesized from comparative tubulysin analogue studies and general N-end rule pharmacokinetic profiles.

Self-Validating Experimental Workflows

To harness N,N-dimethyl-D-alanine effectively, researchers must utilize optimized synthetic and analytical protocols. The following methodologies are designed as self-validating systems to ensure absolute confidence in both the synthesis and the subsequent stability data.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N,N-Dimethyl-D-Alanine Peptides

Causality Focus: The coupling of a tertiary amine building block onto a growing peptide chain is notoriously difficult due to extreme steric hindrance. We utilize the pre-synthesized building block (N,N-dimethyl-D-alanine hydrochloride) rather than attempting on-resin reductive amination, which often leads to incomplete alkylation and complex purification profiles. Highly reactive uronium salts (HATU) are mandatory to drive this sterically clashed coupling to completion.

-

Resin Preparation: Swell the peptide-resin (synthesized up to the penultimate residue via standard Fmoc-SPPS) in DMF for 30 minutes.

-

Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

-

Activation & Coupling:

-

Dissolve 4.0 equivalents of N,N-dimethyl-D-alanine hydrochloride and 3.9 equivalents of HATU in minimal DMF.

-

Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the ester.

-

Add the mixture to the resin and agitate for 4 hours at room temperature.

-

-

Self-Validation (Micro-Cleavage): Perform a Kaiser test; it should be negative (as the free primary amine of the penultimate residue has been consumed). To definitively validate, cleave 5 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the presence of the desired mass and the absence of the uncoupled deletion sequence.

-

Global Cleavage: Treat the bulk resin with the TFA scavenger cocktail for 2 hours, precipitate in cold diethyl ether, and purify via preparative RP-HPLC.

Protocol 2: In Vitro Serum Proteolytic Stability Assay

Causality Focus: A stability assay is only valid if you can prove the serum enzymes were active and that your extraction method didn't artificially lose the peptide. This protocol uses a dual-control system: a Stable Isotope-Labeled (SIL) internal standard to validate extraction efficiency, and a native fragile peptide (Substance P) to validate serum protease activity.

-

Matrix Preparation: Thaw human serum (or target species plasma) on ice. Centrifuge at 10,000 × g for 10 min to remove aggregates.

-

Peptide Spiking: Prepare a 100 µM stock of the N,N-dimethyl-D-alanine peptide in DMSO. Spike into the serum to a final concentration of 1 µM.

-

Positive Control Parallel: In a separate vial, spike 1 µM of native Substance P into serum.

-

Incubation & Time-Course: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

-

Quenching (Self-Validation Step): Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing 50 nM of a SIL-peptide internal standard .

-

Logic: Spiking the internal standard into the quench solvent ensures that any volumetric losses or ion suppression during LC-MS/MS are perfectly normalized.

-

-

Precipitation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet serum proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining peptide using Multiple Reaction Monitoring (MRM).

-

Data Validation:

-

Check 1: Did Substance P degrade rapidly? (If yes, serum is active).

-

Check 2: Is the SIL-peptide peak area consistent across all time points? (If yes, extraction is uniform).

-

Result: The calculated half-life of the N,N-dimethyl-D-alanine peptide is now definitively validated.

-

Caption: Self-validating experimental workflow for evaluating proteolytic stability via LC-MS/MS.

Conclusion

The strategic incorporation of N,N-dimethyl-D-alanine represents a masterclass in rational peptide design. By weaponizing steric hindrance and exploiting the stereospecificity of native proteolytic pathways, this single terminal modification transforms fragile peptide sequences into robust, highly lipophilic therapeutic entities. For drug development professionals, particularly those engineering next-generation ADCs, mastering the synthesis and analytical validation of N,N-dimethyl-D-alanine capped peptides is an indispensable capability.

References

- Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: PubMed / NIH URL

- Title: A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway Source: ACS Publications URL

- Title: Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and Their Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H Source: ACS Publications URL

Sources

thermodynamic stability of dimethylated D-amino acids

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethylated D-Amino Acids

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, aimed at overcoming the inherent pharmacokinetic limitations of native peptides. Among the most powerful modifications are the use of D-stereoisomers to confer proteolytic resistance and N,N-dimethylation to enhance membrane permeability and constrain conformation. This technical guide provides a comprehensive exploration of the thermodynamic principles governing the stability of peptides incorporating N,N-dimethylated D-amino acids. We synthesize foundational concepts in stereochemistry and physical organic chemistry with field-proven experimental and computational methodologies to offer a robust framework for researchers, scientists, and drug development professionals. This document explains the causality behind experimental choices, details self-validating protocols for biophysical characterization, and provides a logical framework for the rational design of next-generation peptide therapeutics with enhanced stability profiles.

Introduction: The Rationale for Dual Modification

Peptide therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability.[1] Two of the most effective strategies to mitigate these liabilities are the substitution of L-amino acids with their D-enantiomers and the methylation of the backbone amide nitrogen.

-

D-Amino Acid Substitution: The incorporation of D-amino acids serves as a "proteolytic speed-bump," making the peptide bond resistant to cleavage by endogenous proteases that are stereospecific for L-amino acids.[2][] This can dramatically increase the in-vivo half-life of a peptide therapeutic.[4]

-

N,N-Dimethylation: The addition of two methyl groups to the alpha-amino nitrogen fundamentally alters the residue's physicochemical properties. This modification eliminates the hydrogen-bond donating capacity of the amine, increases lipophilicity, and introduces significant steric hindrance.[5][6] These changes can lead to improved membrane permeability and, consequently, better oral bioavailability.[7][8]

The combination of these two modifications—creating an N,N-dimethylated D-amino acid—presents a synergistic approach to peptide stabilization. However, the thermodynamic consequences of these combined alterations are complex and require careful, systematic evaluation. This guide provides the theoretical and practical framework for that evaluation.

Fundamental Principles: Structural and Energetic Consequences

The thermodynamic stability of a peptide is a direct function of its three-dimensional structure and the non-covalent interactions that maintain it.[9] Both D-configuration and N,N-dimethylation impose significant conformational constraints that dictate these interactions.

2.1. Impact of D-Stereochemistry The substitution of an L-amino acid with its D-enantiomer inverts the stereochemistry at the α-carbon. In structured peptides, such as α-helices, this can be highly disruptive.[10] However, in flexible regions or at the C-termini of α-helices, a D-amino acid can adopt a conformation that stabilizes the local structure, often by reducing the conformational entropy of the unfolded state or by facilitating favorable side chain-to-backbone interactions.[2][4]

2.2. Impact of N,N-Dimethylation N,N-dimethylation of the N-terminus or the side-chain amine (e.g., in lysine or ornithine) has profound effects:

-

Steric Hindrance: The two methyl groups are sterically bulky, restricting the conformational freedom (i.e., the allowable φ and ψ dihedral angles) of the peptide backbone in adjacent residues.[11] This can lock the peptide into a more defined, and potentially more stable, conformation.

-

Elimination of Hydrogen Bonding: The tertiary amine created by dimethylation cannot act as a hydrogen bond donor. This reduces the overall polarity of the molecule, which is a key factor in improving membrane permeability.[5]

-

Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the residue, which can enhance interactions with hydrophobic targets or improve cell permeability.[6]

The logical decision to employ these modifications must balance the desired gains in stability and permeability against potential losses in solubility or biological activity.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a modified peptide. The following protocols represent a self-validating system, where data from orthogonal techniques are used to build a comprehensive stability profile.

3.1. Core Technique: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for directly measuring the thermodynamics of thermal unfolding.[9][12] It measures the heat absorbed by a molecule as it unfolds due to an increase in temperature, providing the melting temperature (Tm), the calorimetric enthalpy (ΔHcal), and the change in heat capacity (ΔCp) of unfolding.[13]

Table 1: Key Thermodynamic Parameters from DSC

| Parameter | Description | Implication of Increase |

| Tm (°C) | Melting Temperature: The temperature at which 50% of the peptide is unfolded. | Higher thermal stability. |

| ΔHcal (kcal/mol) | Enthalpy of Unfolding: The heat absorbed upon unfolding. Reflects the strength of intramolecular interactions. | Stronger, more favorable interactions in the folded state. |

| ΔG (kcal/mol) | Gibbs Free Energy of Unfolding: The overall stability at a given temperature. Calculated from Tm and ΔH. | Higher thermodynamic stability. |

| ΔCp (kcal/mol·K) | Change in Heat Capacity: The difference in heat capacity between the unfolded and folded states. | Greater exposure of hydrophobic surface area upon unfolding. |

Experimental Protocol: DSC Analysis of a Modified Peptide

-

Sample Preparation (Causality: Purity and buffer conditions are critical for reproducible data):

-

Synthesize and purify the peptide containing the N,N-dimethylated D-amino acid to >95% purity via HPLC.

-

Perform exhaustive dialysis of the peptide into a well-defined buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4). This removes synthetic counter-ions and ensures a constant pH, as stability is highly pH-dependent.

-

Accurately determine the peptide concentration using a quantitative amino acid analysis or a reliable spectrophotometric method.

-

-

Instrument Setup (Causality: Proper instrument equilibration ensures a stable baseline):

-

Load approximately 500 µL of the peptide solution (e.g., 1 mg/mL) into the sample cell and an identical volume of the dialysis buffer into the reference cell.

-

Equilibrate the instrument at the starting temperature (e.g., 20°C) for at least 15 minutes to achieve thermal equilibrium.

-

-

Data Acquisition (Causality: Scan rate affects peak shape and resolution):

-

Heat the sample from 20°C to 100°C at a constant rate of 1°C/min. A slower scan rate can improve the resolution of the unfolding transition.

-

Perform a second scan after cooling to assess the reversibility of the unfolding process. A similar thermogram on the second scan indicates reversible unfolding, which is necessary for a straightforward thermodynamic analysis.

-

Perform a buffer-vs-buffer baseline scan using the same parameters to subtract instrumental artifacts.

-

-

Data Analysis (Causality: The chosen model determines the accuracy of the thermodynamic parameters):

-

After subtracting the buffer baseline, normalize the data for protein concentration.

-

Fit the resulting thermogram to a two-state unfolding model to extract Tm, ΔHcal, and ΔCp.[10]

-

3.2. Orthogonal Technique: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for monitoring changes in the secondary structure of a peptide as a function of temperature.[12] While it does not provide direct enthalpic information, it yields a Tm value that should be consistent with the DSC result, thus validating the findings.

Experimental Protocol: Thermal Denaturation Monitored by CD

-

Sample Preparation: Prepare the peptide in a non-absorbing buffer (e.g., 10 mM phosphate, pH 7.4) at a concentration of approximately 0.1 mg/mL.

-

Wavelength Selection: Collect a full CD spectrum from 190-260 nm at a low temperature (e.g., 20°C) to identify the wavelength with the maximum signal change upon folding (typically 222 nm for α-helical peptides).

-

Thermal Melt: Increase the temperature from 20°C to 100°C in 2°C increments, allowing for a 1-minute equilibration at each temperature.

-

Data Analysis: Plot the CD signal at the chosen wavelength versus temperature. Fit the resulting sigmoidal curve to determine the Tm (the midpoint of the transition).

3.3. Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

N-methylation can lead to the presence of both cis and trans isomers of the peptide bond, which can interconvert slowly and result in multiple species in solution.[14] NMR is the most powerful technique for identifying and quantifying these isomers.

-

Key Signatures: The N-methyl groups themselves give characteristic signals in the 1H NMR spectrum, typically between 2.7 and 3.1 ppm.[14] The presence of two distinct sets of signals for residues flanking the N-methylated bond is a strong indicator of cis/trans isomerism.

-

NOE Analysis: Nuclear Overhauser Effect (NOE) experiments can distinguish between isomers. A strong NOE between the α-proton of residue i and the N-methyl protons of the modified residue indicates a cis amide bond.[14]

Computational Approaches to Predicting Stability

Computational modeling provides invaluable insight into the molecular forces governing stability and can guide the rational design of modified peptides.

4.1. Molecular Dynamics (MD) Simulations MD simulations can model the behavior of a peptide in a simulated aqueous environment over time. By running simulations at different temperatures, one can observe the unfolding process and calculate thermodynamic parameters.

-

Workflow:

-

Model Building: Create a 3D model of the peptide containing the N,N-dimethylated D-amino acid.

-

System Setup: Solvate the peptide in a water box with appropriate ions to mimic experimental conditions.

-

Simulation: Run the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational changes.

-

Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and calculate the potential energy of the system.[10]

-

4.2. Quantum Mechanical (QM) Calculations QM calculations can be used to determine the intrinsic conformational preferences of the modified amino acid itself by calculating the energy of different φ and ψ dihedral angles, creating a Ramachandran plot for the specific residue.[11] This information is crucial for parameterizing the force fields used in MD simulations.

Conclusion and Future Perspectives

The incorporation of N,N-dimethylated D-amino acids is a potent strategy for enhancing the therapeutic properties of peptides. This dual modification can significantly increase proteolytic resistance and modulate physicochemical properties to improve bioavailability. However, the impact on thermodynamic stability is not always predictable and requires rigorous empirical validation.

The integrated workflow of computational modeling, chemical synthesis, and biophysical characterization described in this guide provides a robust framework for the rational design and analysis of these complex molecules. By understanding the fundamental energetic consequences of these modifications, researchers can unlock their full potential in the development of next-generation peptide drugs with superior stability and efficacy.

References

- LifeTein. (2025, September 25).

- Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.

- ResearchGate.

- Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.

- Benchchem. The Strategic Role of N-Methylation in Ornithine-Containing Peptides: A Technical Guide for Researchers.

- Zaragoza, K., et al. Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC.

- Malvern Panalytical. (2015, June 24). Characterization of Protein Stability Using Differential Scanning Calorimetry.

- Zaragoza, K., et al. (2011, October 6). Computational Design of Thermostabilizing d-Amino Acid Substitutions.

- Zaragoza, K., et al. (2011, November 23). Computational design of thermostabilizing D-amino acid substitutions. PubMed - NIH.

- Impey, C. S., et al.

- Benchchem.

- BOC Sciences.

- Garton, M., et al. (2017, November 6). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS One.

- Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- American Laboratory. (2015, February 16). Use of Microcalorimetry to Study Protein Stability.

- Mtoz Biolabs. The Methods of Measuring Protein Thermal Stability.

Sources

- 1. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 2. Computational design of thermostabilizing D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifetein.com [lifetein.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Engineering Next-Generation ADC Payloads: The Biological Activity and Synthesis of N,N-Dimethyl-D-Alanine Containing Peptides

Executive Summary

The development of targeted oncology therapeutics relies heavily on the discovery and optimization of ultra-potent cytotoxic payloads. Among the most promising classes of these payloads are the tubulysins , a family of naturally occurring linear tetrapeptides that exhibit picomolar antiproliferative activity. However, the structural complexity of natural tubulysins—specifically the presence of the cyclic, non-proteinogenic N-methyl-D-pipecolic acid (Mep) residue at the N-terminus—presents significant bottlenecks for scalable manufacturing.

This technical guide explores the rational structural optimization of tubulysins, focusing on the biological activity, mechanistic pathways, and synthetic protocols associated with replacing the Mep residue with the acyclic N,N-dimethyl-D-alanine . By engineering this specific substitution, researchers have successfully decoupled synthetic complexity from biological efficacy, yielding highly scalable payloads for Antibody-Drug Conjugates (ADCs).

Structural Optimization: The Rationale for N,N-Dimethyl-D-Alanine

Natural tubulysins consist of four unique residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubuphenylalanine (Tup) or tubutyrosine (Tut). Early Structure-Activity Relationship (SAR) studies aimed to identify the minimal pharmacophore required to maintain the peptide's extreme cytotoxicity.

Researchers, including Balasubramanian et al. 1, established that the cyclic constraint of the N-terminal Mep ring is not biologically strictly necessary. Instead, the absolute requirement for target engagement is the presence of a basic tertiary amine oriented by a D-stereocenter. Replacing the Mep residue with the simpler, acyclic N,N-dimethyl-D-alanine perfectly preserves this critical basic center. This substitution maintains the vital electrostatic and hydrogen-bonding interactions within the tubulin binding pocket while eliminating the need for multi-step, low-yield asymmetric syntheses of the pipecolic acid derivative.

Structural simplification workflow from natural tubulysin to scalable ADC payload.

Mechanistic Basis of Biological Activity

N,N-dimethyl-D-alanine containing tubulysin analogues function as catastrophic microtubule destabilizers. Upon targeted delivery and cleavage from an ADC framework, the free tetrapeptide enters the cytosol and binds to the vinca alkaloid binding domain on β -tubulin 2.

The basic tertiary amine of the N,N-dimethyl-D-alanine residue interacts via salt bridges with acidic residues deep within the tubulin pocket. This binding prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule. The resulting rapid depolymerization destroys the cellular cytoskeleton, triggering the spindle assembly checkpoint, arresting the cell in the G2/M phase of mitosis, and ultimately inducing apoptosis.

Tubulysin analogue mechanism of action from ADC release to cellular apoptosis.

Quantitative Efficacy: Comparative Cytotoxicity

Extensive cell viability assays confirm that the substitution of Mep with N,N-dimethyl-D-alanine results in minimal to no loss of biological activity. As highlighted in comprehensive ADC payload reviews 3, these simplified analogues maintain the extraordinary picomolar ( 10−12 M) potency required for effective ADC payloads.

| Compound Class | N-Terminal Residue | Target Cell Line | Reported IC₅₀ / GI₅₀ | Biological Impact |

| Natural Tubulysin V | N-Me-Pipecolic Acid (Mep) | SW-480 (Colon) | ~0.02 nM | Complete mitotic arrest |

| Natural Tubulysin H | N-Me-Pipecolic Acid (Mep) | L929 (Fibroblast) | ~0.34 nM | Microtubule disintegration |

| Simplified Analogue 1 | N,N-dimethyl-D-alanine | SW-480 (Colon) | ~0.02 nM | Complete mitotic arrest |

| Simplified Analogue 2 | N,N-dimethyl-D-alanine | HCT-116 (Colon) | ~0.62 nM | Microtubule disintegration |

Data synthesized from Burke et al. (2016) and Balasubramanian et al. (2009).

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols for the synthesis and biological evaluation of N,N-dimethyl-D-alanine containing peptides are designed as self-validating systems . Each critical phase includes a mandatory validation checkpoint to confirm causality and success before proceeding.

Solid-Phase Peptide Synthesis (SPPS) of the Payload

The coupling of N,N-dimethyl-D-alanine is inherently difficult due to the severe steric hindrance of the tertiary amine and the risk of epimerization. Standard carbodiimide chemistry (DIC/DCC) is insufficient. Therefore, the highly reactive uronium salt HATU must be utilized to form an active OAt ester, driving the reaction to completion.

-

Resin Preparation & Deprotection : Swell the Fmoc-Ile-Tuv-Tup-Resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group from the Isoleucine residue.

-

Validation Checkpoint: Monitor the deprotection effluent via UV absorbance at 301 nm. A plateau in the absorbance profile validates the complete removal of the Fmoc protecting group, ensuring the primary amine is fully available for coupling.

-

-

Coupling of N,N-dimethyl-D-alanine : Pre-activate 3.0 equivalents of N,N-dimethyl-D-alanine with 2.9 equivalents of HATU and 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

-

Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A negative result (clear/yellow solution) validates the complete consumption of the primary amine on the Ile residue, proving the sterically hindered coupling was successful.

-

-

Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

-

Validation Checkpoint: Analyze the crude precipitate via LC-MS. The presence of the dominant target mass [M+H]+ with >85% purity validates the structural integrity of the synthesized payload prior to biological testing.

-

In Vitro Tubulin Polymerization Assay

To verify that the N,N-dimethyl-D-alanine analogue operates via the correct mechanistic pathway, a cell-free tubulin polymerization assay is required. This relies on the principle that polymerizing microtubules scatter light, increasing the turbidity of the solution.

-

Reagent Preparation : Reconstitute highly purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Compound Incubation : Plate the tubulin mixture into a pre-warmed 96-well half-area plate. Add the synthesized N,N-dimethyl-D-alanine peptide at varying concentrations (0.1 nM to 10 nM).

-

Kinetic Readout : Immediately read the plate in a spectrophotometer at 340 nm at 37°C, taking measurements every 30 seconds for 60 minutes.

-

Validation Checkpoint: The assay must include Paclitaxel (a known microtubule stabilizer that rapidly increases 340 nm absorbance) and Vinblastine (a known destabilizer that flattens the curve) as internal controls. If the N,N-dimethyl-D-alanine peptide flattens the turbidity curve identically to Vinblastine, it validates that the synthetic modification successfully preserved the vinca-domain binding causality.

-

Translational Impact in ADC Development

The strategic replacement of the Mep residue with N,N-dimethyl-D-alanine represents a paradigm shift in payload engineering. By reducing the synthetic burden from a >20-step total synthesis (for natural tubulysins) down to highly convergent, scalable peptide couplings, pharmaceutical developers can produce these ultra-potent molecules at the multi-gram scales required for clinical ADC manufacturing. Furthermore, the retention of the basic tertiary amine ensures that these simplified payloads maintain the extreme cytotoxicity required to eradicate multidrug-resistant solid tumors, securing their place as next-generation warheads in targeted oncology.

References

- Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and Their Analogues. Journal of Medicinal Chemistry (American Chemical Society).

- Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H. ACS Medicinal Chemistry Letters (American Chemical Society).

- Antibody–drug conjugates: Recent advances in payloads.

Sources

Engineering the Chiral Core: A Technical Whitepaper on N,N-Dimethyl-D-alanine Hydrochloride in Advanced Drug Development

Executive Summary

In the landscape of modern pharmacochemistry, the precision of chiral building blocks dictates the efficacy and safety profiles of active pharmaceutical ingredients (APIs). N,N-dimethyl-D-alanine hydrochloride is a highly specialized, enantiomerically pure amino acid derivative that serves as a critical structural module in advanced therapeutics. From acting as the foundational chiral center in the asymmetric synthesis of levomethadone to serving as a payload modifier in next-generation Antibody-Drug Conjugates (ADCs), this compound is indispensable for drug development professionals. This whitepaper systematically deconstructs its physicochemical properties, strategic applications, and the self-validating synthetic protocols required for its utilization.

Physicochemical Profiling & Structural Causality

The utility of N,N-dimethyl-D-alanine hydrochloride is deeply rooted in its precise molecular architecture. The zwitterionic nature of free amino acids often complicates purification and organic solubility. By converting the free base into a hydrochloride salt, chemists mask the amine group, preventing auto-catalytic degradation and drastically enhancing its stability and solubility in polar organic solvents used in subsequent synthetic steps.

Quantitative Data Summary

The following table summarizes the core quantitative and structural parameters of the compound, establishing the baseline metrics required for stoichiometric calculations and quality control[1].

| Parameter | Specification | Causality / Chemical Relevance |

| Chemical Name | N,N-dimethyl-D-alanine hydrochloride | Standardized IUPAC nomenclature for regulatory filing. |

| CAS Registry Number | 16708-14-8 | Unique identifier for the specific HCl salt enantiomer. |

| Molecular Formula | C₅H₁₂ClNO₂ | Dictates mass balance and stoichiometry in synthetic scaling. |

| Molecular Weight | 153.61 g/mol | Critical for calculating molar equivalents in downstream reactions. |

| Stereochemistry | D- (R-configuration) | Essential for spatial orientation and binding affinity in biological targets. |

| Purity Standard | ≥ 95.0% | Required threshold to prevent amplification of impurities in multi-step API synthesis. |

Strategic Applications in Drug Design

Payload Engineering in Antibody-Drug Conjugates (ADCs)

Tubulysins are exceptionally potent microtubule inhibitors, but their extreme systemic toxicity necessitates targeted delivery via ADCs. During the structural optimization of tubulysin analogues, N,N-dimethyl-D-alanine is utilized to replace the naturally occurring N-Me-pipecolinic acid residue at the N-terminus[2].

-

Mechanistic Causality: This strategic substitution simplifies the synthetic route while maintaining the precise stereochemical orientation required for potent tubulin binding. Furthermore, this modification helps circumvent multidrug resistance (MDR+) efflux mechanisms, ensuring the payload remains lethal to targeted tumor cells upon intracellular release[2][3].

Asymmetric Synthesis of Levomethadone

Levomethadone is a potent mu-opioid receptor agonist and NMDA receptor antagonist[4]. Its commercial synthesis relies entirely on the chiral fidelity of N,N-dimethyl-D-alanine[5].

-

Mechanistic Causality: Starting the synthetic route with D-alanine ensures the correct (R)-stereocenter is established immediately. The compound is subsequently reduced to N,N-dimethyl-D-alaninol, activated, and reacted with diphenylacetonitrile to form the final API[5][6].

Radioligand Precursors for PET Imaging

In neuro-oncology and Alzheimer's research, N,N-dimethyl-D-alanine hydrochloride serves as a vital precursor in the synthesis of [18F]AZD4694, a high-affinity radioligand used in Positron Emission Tomography (PET) imaging to visualize amyloid-beta plaques with minimal white matter background binding[7].

Visualizing Mechanistic Workflows

Figure 1: Synthetic workflow of Levomethadone from D-Alanine via chiral intermediates.

Figure 2: Mechanism of action for ADC payloads utilizing the N,N-dimethyl-D-alanine module.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step incorporates an analytical checkpoint to confirm causality and prevent the propagation of errors in multi-step syntheses.

Protocol A: Asymmetric Synthesis of N,N-Dimethyl-D-alanine HCl

Objective: Convert D-alanine to its N,N-dimethylated hydrochloride salt without racemization[4][5].

-

Reductive Amination: Dissolve 1.0 eq of D-Alanine in aqueous formaldehyde (37% w/w). Add 10% Pd/C catalyst (0.05 eq) and pressurize the reaction vessel with H₂ gas (30 psi).

-

Causality: Formaldehyde forms a transient Schiff base with the primary amine. The Pd/C catalyst selectively hydrogenates this double bond. Conducting this under mild H₂ pressure prevents the racemization of the delicate alpha-chiral center, preserving the critical 'D' (R) stereochemistry.

-

-

Filtration and Acidification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Cool the filtrate to 0°C and dropwise add concentrated HCl until the pH drops below 2.0.

-

Causality: The free base is zwitterionic and highly water-soluble. Acidification protonates the carboxylate, forming the stable hydrochloride salt, which prevents oxidative degradation and facilitates crystallization.

-

-

Isolation: Lyophilize the aqueous mixture or crystallize the product from cold ethanol to yield a white powder.

-

System Validation (Checkpoint):

-

Perform Chiral HPLC to ensure enantiomeric excess (ee) > 99.0%.

-

Conduct ¹H-NMR (in D₂O) to confirm the downfield shift of the N-methyl protons (~2.8 ppm, 6H, s), validating complete dimethylation and salt formation.

-

Protocol B: Reduction to N,N-dimethyl-D-alaninol (Levomethadone Intermediate)

Objective: Reduce the carboxylic acid moiety to a primary alcohol while leaving the tertiary amine intact[5][6].

-

Hydride Reduction: Suspend 1.0 eq of N,N-dimethyl-D-alanine HCl in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0°C. Slowly add 2.5 eq of Lithium Aluminum Hydride (LiAlH₄) in portions.

-

Causality: LiAlH₄ is a powerful hydride donor required to reduce the highly oxidized carboxylic acid directly to a primary alcohol. The reaction is strictly performed at 0°C to control the violent exothermic release of hydrogen gas upon reaction with the HCl salt and the carboxylic acid proton.

-

-

Quenching: Carefully quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate the aluminum salts.

-

Extraction: Filter the granular aluminum salts and extract the filtrate with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

System Validation (Checkpoint):

-

Perform FTIR spectroscopy on the isolated product. The complete disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) validates a successful reduction.

-

References

-

AChemBlock. "N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8". 1

-

National Institutes of Health (PMC). "Antibody–drug conjugates: Recent advances in payloads". 3

-

ResearchGate. "Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody–Drug Conjugates". 2

-

Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof". 5

-

Benchchem. "Levomethadone Hydrochloride". 4

-

Chemsrc. "[18F]AZD4694 Precursor | CAS#:1211333-20-8". 7

Sources

- 1. N,N-Dimethyl-D-alanine hydrochloride 95% | CAS: 16708-14-8 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levomethadone Hydrochloride [benchchem.com]

- 5. US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof - Google Patents [patents.google.com]

- 6. CN108137483A - The synthesis of Laevomethanone Hydrochloride or the right methadone of hydrochloric acid and its application method - Google Patents [patents.google.com]

- 7. [18F]AZD4694 Precursor | CAS#:1211333-20-8 | Chemsrc [chemsrc.com]

Synthesis of N,N-dimethyl-D-alanine: A Guide to Reductive Amination Procedures

Introduction

N,N-dimethylated amino acids, such as N,N-dimethyl-D-alanine, are crucial building blocks in the development of peptide-based therapeutics. The introduction of two methyl groups on the alpha-amino group offers significant advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune the conformational properties of peptides.[1] These characteristics can lead to peptides with longer in-vivo half-lives and improved oral bioavailability, making them highly desirable in modern drug discovery.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,N-dimethyl-D-alanine via reductive amination. We will delve into the mechanistic underpinnings of the most common and effective methods, provide detailed, step-by-step protocols, and offer insights into the critical parameters that ensure a successful synthesis with high yield and purity while maintaining the chiral integrity of the D-alanine starting material.

Comparative Analysis of Synthetic Methodologies

The synthesis of N,N-dimethyl-D-alanine is primarily achieved through reductive amination, a process that involves the reaction of an amine with a carbonyl group followed by reduction of the intermediate imine. The two most prominent methods for this transformation are the classical Eschweiler-Clarke reaction and procedures employing alternative reducing agents like sodium borohydride or sodium cyanoborohydride.

| Method | Reagents | Advantages | Disadvantages | Chiral Integrity |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yields, cost-effective, avoids quaternary ammonium salt formation.[2][3] | Requires elevated temperatures, strong acid can be incompatible with sensitive functional groups. | Generally high, racemization is typically not observed under these conditions.[3][4] |

| Reductive Amination with NaBH₄/NaBH₃CN | Formaldehyde (or Paraformaldehyde), Sodium Borohydride or Sodium Cyanoborohydride | Milder reaction conditions, broader functional group tolerance.[5] | Potential for side reactions if pH is not controlled, NaBH₃CN is toxic. | High, these methods are known to preserve the stereochemistry of the starting material.[5] |

Experimental Workflow for N,N-dimethyl-D-alanine Synthesis

The overall process for the synthesis and purification of N,N-dimethyl-D-alanine is outlined in the workflow diagram below. This process begins with the selection of the appropriate reductive amination method, followed by the reaction, workup to isolate the crude product, and finally, purification to obtain the final high-purity compound.

Caption: General workflow for the synthesis of N,N-dimethyl-D-alanine.

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-dimethyl-D-alanine

This protocol is adapted from the principles of the Eschweiler-Clarke reaction, a robust and widely used method for the N,N-dimethylation of primary amines.[2][3] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts.[3]

Materials:

-

D-Alanine (1.0 eq)

-

Paraformaldehyde (2.0 - 3.4 eq)

-

Formic Acid (85-90%, 5.0 eq)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-alanine.

-

Addition of Reagents: To the flask, add paraformaldehyde. Under nitrogen protection, add formic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Subsequently, heat the mixture to 80-100°C and maintain this temperature for 2-5 hours. The reaction progress can be monitored by TLC. After the initial heating period, increase the temperature to 100-120°C for an additional 30-60 minutes to ensure the reaction goes to completion.[6]

-

Workup: Cool the reaction mixture to room temperature. Remove the excess formic acid by distillation under reduced pressure. This will result in a yellow, viscous liquid.

-

Purification by Recrystallization: Dissolve the residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product, N,N-dimethyl-D-alanine.

Characterization:

The identity and purity of the synthesized N,N-dimethyl-D-alanine should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure and the presence of the N,N-dimethyl groups.

-

¹³C NMR: To further confirm the carbon skeleton of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

-

Optical Rotation: To confirm the retention of the D-configuration.

Reaction Mechanism: Eschweiler-Clarke N,N-dimethylation

The Eschweiler-Clarke reaction proceeds through a two-step sequence for each methylation. First, the primary amine of D-alanine reacts with formaldehyde to form an iminium ion. This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to yield the monomethylated intermediate. This process is then repeated to afford the N,N-dimethylated product. The driving force for the reduction step is the formation of carbon dioxide gas.[2][4]

Caption: Mechanism of the Eschweiler-Clarke reaction for D-alanine.

Conclusion

The synthesis of N,N-dimethyl-D-alanine is a critical step in the development of advanced peptide therapeutics. The Eschweiler-Clarke reaction provides a reliable and scalable method for this transformation, offering high yields and preserving the essential chirality of the starting material. For substrates with acid-sensitive functional groups, alternative reductive amination procedures using milder reducing agents such as sodium borohydride present a viable alternative. Careful execution of the described protocols and thorough characterization of the final product will ensure the successful synthesis of this valuable building block for peptide chemistry.

References

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511. Retrieved from [Link]

- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

-

Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]

-

Talismanov, S. S., Glushkov, V. A., & Shklyaev, Y. V. (2018). Investigation and Optimization Synthesis Pathway of Antibacterial Drug Ethonium. Rasayan Journal of Chemistry, 11(2), 643-647. Retrieved from [Link]

-

Wikidoc. (2012). Eschweiler-Clarke reaction. Retrieved from [Link]

-

Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6348. Retrieved from [Link]

-

Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

-

Al-Zoubi, R. M., & Al-Mugheed, A. (2020). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 22(15), 4947-4954. Retrieved from [Link]

- CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid. (2011). Google Patents.

- Mattson, R. J., & Stokker, G. E. (1997). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Tetrahedron Letters, 38(43), 7529-7532.

- Argonaut Technologies. (n.d.). MP-Cyanoborohydride.

- Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Organic Syntheses. (1972). N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.

-

Tajbakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Retrieved from [Link]

- Chen, C., & Li, X. (2006). N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Synlett, 2006(19), 3379-3382.

- Rahal, S., & Badache, A. (2007). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α‐Amino Amides with Formaldehyde and Formic Acid.

-

PubChem. (n.d.). N,N-Dimethylalanine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethyl-L-alanine methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). dl-Alanyl-dl-alanine, N,N'-dimethyl-N'-(vinyloxycarbonyl)-, butyl ester. Retrieved from [Link]

-

Sinoway. (2022). Application And Preparation Method Of D-alanine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke reaction - wikidoc [wikidoc.org]

- 5. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 6. CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid - Google Patents [patents.google.com]

incorporating N,N-dimethyl-D-alanine into peptidomimetics

An Application Guide to the Strategic Incorporation of N,N-dimethyl-D-alanine into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics necessitates the use of non-canonical amino acids to overcome the inherent pharmacokinetic liabilities of natural peptides. N,N-dimethyl-D-alanine stands out as a uniquely powerful building block, offering a dual-pronged strategy for enhancing drug-like properties. The D-chiral configuration provides a robust shield against proteolytic degradation, while the N,N-dimethylation introduces profound conformational constraints and improves membrane permeability.[1][2][3] However, the synthetic incorporation of this residue is exceptionally challenging due to the severe steric hindrance of the tertiary amine.[4][5] This guide provides a comprehensive overview of the principles, detailed protocols for solid-phase synthesis, analytical characterization strategies, and troubleshooting for the successful incorporation of N,N-dimethyl-D-alanine into peptidomimetic scaffolds.

Part 1: Foundational Principles & Rationale

The decision to incorporate N,N-dimethyl-D-alanine is driven by a clear set of objectives aimed at improving peptide stability, permeability, and conformational definition.

The Synergistic Advantage: Stability and Conformation

-

Proteolytic Resistance: The primary advantage of D-amino acids is the profound increase in stability against enzymatic degradation.[3] Proteases, being chiral enzymes, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1][6] The incorporation of a D-amino acid effectively renders the adjacent peptide bonds resistant to most endogenous proteases, significantly extending the in-vivo half-life of the peptidomimetic.[7][8]

-

Conformational Rigidity and Permeability: N-methylation of the peptide backbone removes the amide proton, a crucial hydrogen bond donor.[2][9] This has two major consequences:

-

Increased Lipophilicity: By eliminating a hydrogen bond donor, the overall polarity of the peptide is reduced, which can enhance passive diffusion across cell membranes and improve oral bioavailability.[10][11][12]

-

Steric Constraint: The methyl groups introduce steric bulk that restricts the conformational freedom of the peptide backbone, often stabilizing specific secondary structures like β-turns or disrupting α-helices.[2][9][13] This conformational lock can be crucial for pre-organizing the peptidomimetic into its bioactive conformation, potentially increasing receptor affinity and specificity.

-

The combination of these two features in a single residue provides a powerful tool for transforming a labile peptide lead into a drug-like candidate molecule.

The Synthetic Hurdle: Extreme Steric Hindrance

The primary challenge in utilizing N,N-dimethyl-D-alanine is the difficulty of forming a peptide bond. The tertiary amine is a poor nucleophile, and the two methyl groups, combined with the D-alanine side chain, create a sterically crowded environment that physically blocks the approach of an activated carboxylic acid.[5][14] Traditional coupling reagents (e.g., carbodiimides like DCC/DIC) are often inefficient, leading to low yields, deletion sequences, and racemization.[14] Overcoming this hurdle requires highly reactive coupling reagents and optimized protocols.

Part 2: Synthesis and Incorporation Strategies

Successful incorporation relies on a robust protocol using a pre-synthesized, protected building block, Fmoc-N,N-dimethyl-D-alanine-OH, and powerful coupling reagents. This building block can be procured from specialized chemical suppliers or synthesized.[15][16][17]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details a single coupling cycle for incorporating Fmoc-N,N-dimethyl-D-alanine-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected peptide-resin with a deprotected N-terminal amine.

-

Fmoc-N,N-dimethyl-D-alanine-OH.

-

Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[4][18]

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Washing Solvents: Dichloromethane (DCM).

-

Deprotection Solution: 20% piperidine in DMF.

-

Monitoring Reagent: Bromophenol Blue solution (250 mg in 50 mL of DMF).[4]

Step-by-Step Methodology (0.1 mmol scale):

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling.

-

-

Activation of Fmoc-N,N-dimethyl-D-alanine-OH:

-

In a separate vial, dissolve Fmoc-N,N-dimethyl-D-alanine-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~3 mL).

-

Add DIEA (8 equivalents, 0.8 mmol).

-

Allow the solution to pre-activate for 2-3 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for a minimum of 4-6 hours.[19] Due to the extreme steric hindrance, an overnight coupling is often beneficial.

-

Note: For the subsequent coupling to the N,N-dimethyl-D-alanine residue, the same extended coupling time and potent reagents are required.

-

-

Reaction Monitoring (Bromophenol Blue Test):

-

A standard Kaiser (ninhydrin) test will not work as it requires a primary amine.[19]

-

Withdraw a small sample of resin beads and wash them with methanol.

-

Add a few drops of the Bromophenol Blue test solution.

-

Interpretation: A blue to green color indicates an incomplete reaction (free secondary amine present on any uncoupled chains). A yellow color indicates a complete reaction.[4]

-

If the reaction is incomplete after the initial coupling time, drain the vessel and perform a second coupling with a freshly prepared activated amino acid solution.

-

-

Washing:

-

Once the coupling is deemed complete, filter the resin and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

-

-